Bis-Polyethylene Glycol 7-N-Hydroxysuccinimide Ester, commonly referred to as Bis-PEG7-NHS ester, is a bifunctional cross-linking reagent that plays a crucial role in bioconjugation chemistry. This compound features a polyethylene glycol (PEG) chain with two N-hydroxysuccinimide ester groups, which are reactive towards primary amines. The versatility of Bis-PEG7-NHS ester allows it to be utilized in various applications, including bioconjugation, labeling, and surface modifications, enhancing the solubility and stability of conjugates in biochemical research.
Bis-PEG7-NHS ester is classified as a cross-linker and is categorized under the broader class of N-hydroxysuccinimide esters. It is derived from polyethylene glycol, a polymer known for its biocompatibility and hydrophilicity. The compound can be sourced from various chemical suppliers specializing in bioconjugation reagents, such as AxisPharm and MedChemExpress .
The synthesis of Bis-PEG7-NHS ester typically involves the reaction of a carboxylic acid derivative with N-hydroxysuccinimide in the presence of a coupling agent such as a carbodiimide. This method facilitates the formation of the NHS ester by activating the carboxylic acid for nucleophilic attack by N-hydroxysuccinimide .
Bis-PEG7-NHS ester primarily reacts with primary amines to form stable amide bonds. This reaction is crucial for bioconjugation applications where proteins or peptides need to be labeled or modified.
The mechanism of action for Bis-PEG7-NHS ester involves its ability to selectively react with primary amines on target biomolecules. Upon reaction, the NHS group is displaced, resulting in the formation of an amide bond that covalently links the PEG chain to the biomolecule. This process enhances the solubility and stability of the conjugates, making them suitable for various biological applications.
Bis-PEG7-NHS ester finds extensive use in scientific research, particularly in:
The molecular architecture of Bis-PEG7-NHS ester (C₂₆H₄₀N₂O₁₅, MW 620.6 g/mol) features two critical functional domains:
Reactive NHS ester termini: Both ends of the molecule contain N-hydroxysuccinimide ester groups (C₄H₄NO₃⁻) that specifically target primary amines (-NH₂) in physiological conditions (pH 7-9). This reaction forms stable amide bonds while releasing N-hydroxysuccinimide as a byproduct. The reaction mechanism involves nucleophilic attack by the amine on the carbonyl carbon of the NHS ester, resulting in displacement of the NHS group and formation of a covalent linkage [2] [9].
PEG7 spacer core: The 7-unit polyethylene glycol bridge (-(CH₂CH₂O)₇-) creates a 30.4 Å molecular spacer between conjugated entities. This hydrophilic linker significantly enhances aqueous solubility (>100 mg/mL in DMSO) while reducing immunogenicity—critical for in vivo applications. The flexible ether linkages provide conformational flexibility without introducing enzymatic cleavage sites [3] [6].
Table 1: Molecular Specifications of Bis-PEG7-NHS Ester
Property | Specification |
---|---|
CAS Number | 1334170-02-3 |
Molecular Weight | 620.6 g/mol |
Purity | >98% |
Solubility | Soluble in DMSO, aqueous buffers |
SMILES Notation | O=C(ON1C(CCC1=O)=O)CCOCCOCCOCCOCCOCCOCCOCCC(ON2C(CCC2=O)=O)=O |
IUPAC Name | bis(2,5-dioxopyrrolidin-1-yl) 4,7,10,13,16,19,22-heptaoxapentacosanedioate |
The evolution of PEG-based NHS esters reflects three decades of innovation in bioconjugation chemistry:
Early Foundations (1990s): Initial NHS ester chemistry focused on small, non-PEGylated linkers like SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate), which suffered from limited solubility and aggregation issues. The first-generation PEG linkers emerged with simple mono-functional PEG-NHS esters for protein modification [8] [9].
Heterobifunctional Advancements (2000s): The development of asymmetric PEG linkers (e.g., NHS-PEG-maleimide) enabled sequential conjugation strategies. Bis-PEG reagents represented a significant leap by allowing simultaneous dual conjugation or crosslinking. The PEG7 length emerged as optimal for balancing spatial separation with molecular weight efficiency [6].
The selection of PEG7 specifically reflects a balancing act: sufficient length to confer solubility and spatial separation (30.4 Å), while avoiding excessive molecular weight that could impact pharmacokinetics. This refinement distinguishes Bis-PEG7-NHS ester from polydisperse PEG polymers historically used in bioconjugation [3] [6].
Table 2: Evolution of PEG-Based NHS Ester Linkers
Generation | Examples | Limitations | Advances |
---|---|---|---|
First-Gen (1990s) | SMCC, DSS | Low solubility, aggregation | Amine-specific chemistry |
Second-Gen (2000s) | NHS-PEG₄-Maleimide | Polydispersity, asymmetry issues | Improved solubility |
Third-Gen (2010s) | Bis-PEG7-NHS ester | Higher cost | Defined length, dual functionality, high purity (>98%) |
Bis-PEG7-NHS ester has become a cornerstone reagent in advanced therapeutic platforms due to three key properties: dual reactivity, enhanced solubility, and controllable spacing. These characteristics enable applications that were previously challenging with conventional linkers:
Antibody-Drug Conjugates (ADCs): As a cleavable ADC linker, Bis-PEG7-NHS ester connects cytotoxic agents to monoclonal antibodies via amine groups. The PEG spacer enhances solubility of hydrophobic payloads (e.g., auristatins, camptothecins) while facilitating the "bystander effect"—critical for eradicating heterogeneous tumors. Compared to non-PEGylated linkers, it demonstrates improved pharmacokinetics and reduced aggregation [5] [8] [10].
PROTACs Synthesis: In proteolysis-targeting chimeras, the compound links E3 ligase ligands to target protein binders. The 30.4 Å spacing optimizes ternary complex formation, while hydrophilicity counters the hydrophobic nature of many protein-binding domains. This application exploits the linker's dual NHS esters to create heterobifunctional molecules that trigger targeted protein degradation [5].
Multi-Arm Nanoconstructs: The symmetrical structure enables creation of branched assemblies for diagnostic imaging. For example, one NHS ester may conjugate a targeting antibody while the other attaches a radionuclide chelator (e.g., DOTA for ⁶⁴Cu, ⁸⁶Y). The PEG spacer minimizes interference between functional domains [7].
Materials Science: The compound serves as a crosslinker for amine-functionalized surfaces (e.g., microarray chips, nanoparticle coatings), where its water solubility enables gentle reaction conditions that preserve biological activity [3] [6].
Table 3: Comparative Analysis of Bioconjugation Linkers
Linker Type | Solubility | Spacing | Reactivity | Primary Applications |
---|---|---|---|---|
Bis-PEG7-NHS ester | High | 30.4 Å | Dual amine-specific | ADCs, PROTACs, nanomaterials |
Val-Cit-PABC | Low | 10.2 Å | Protease-cleavable | Cleavable ADCs |
SMCC | Moderate | 8.3 Å | Amine/thiol | Antibody-enzyme conjugates |
DSG (Homobifunctional) | Low | 7.7 Å | Amine-specific | Protein crosslinking |
The strategic advantage of Bis-PEG7-NHS ester lies in its ability to simultaneously address multiple challenges in bioconjugate development: (1) maintaining payload solubility, (2) providing optimal spatial orientation between functional domains, and (3) enabling stable, bioorthogonal conjugation chemistry. These attributes have established it as a versatile tool in the ongoing evolution of targeted therapeutics and precision diagnostics [5] [8] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7